

One-pot azidochlorination method using sodium azide and sodium hypochlorite

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Compound of Interest

Compound Name: *Chlorine azide*

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One-Pot Azidochlorination of Alkenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot azidochlorination of alkenes using sodium azide and sodium hypochlorite. This method offers a safe and efficient route to synthesize vicinal azidochlorides, which are versatile intermediates in organic synthesis, particularly for the introduction of nitrogen-containing functionalities in drug discovery and development.

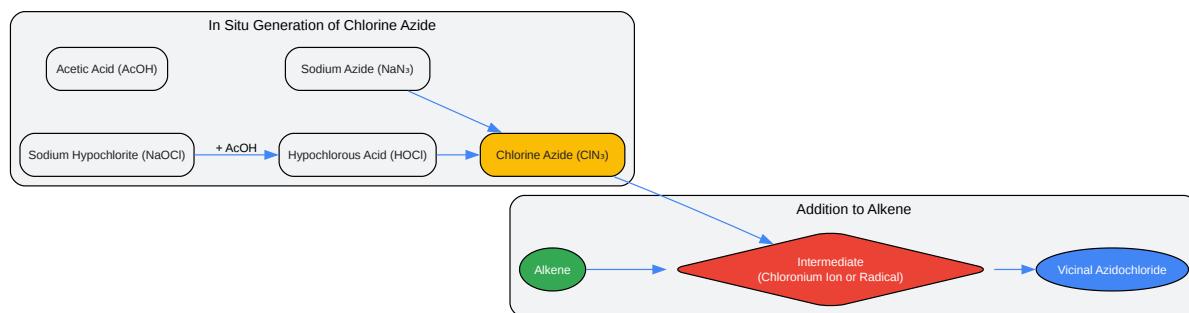
Introduction

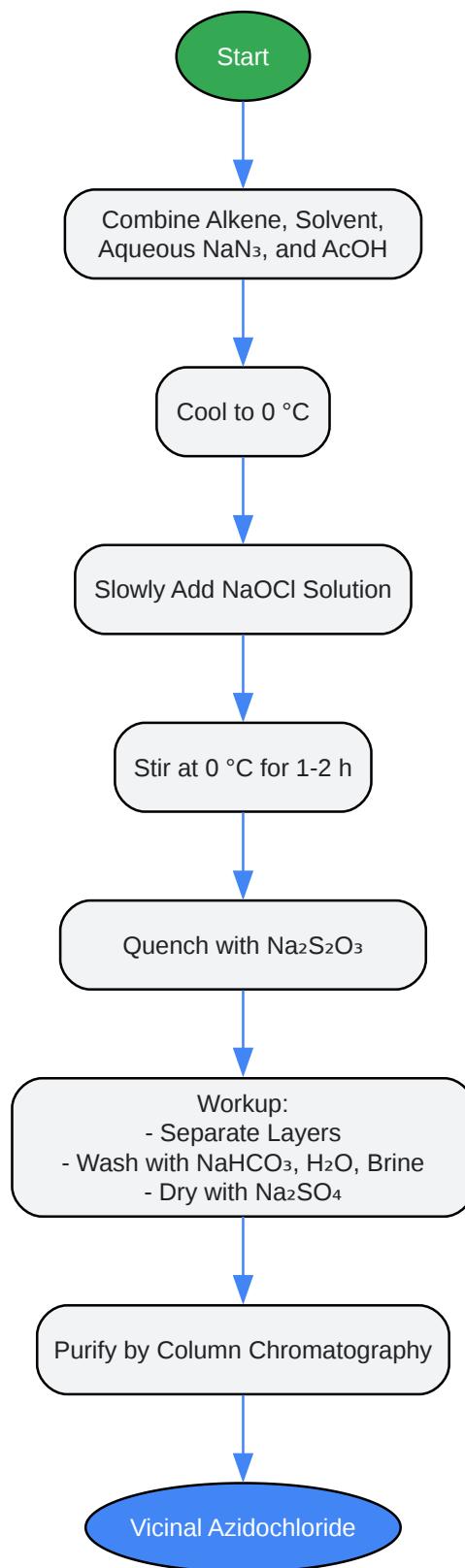
The one-pot azidochlorination of alkenes is a powerful transformation that installs both an azide and a chlorine atom across a double bond. This method relies on the *in situ* generation of the reactive species, **chlorine azide** (ClN_3), from readily available and inexpensive starting materials: sodium azide (NaN_3) and sodium hypochlorite (NaOCl) in the presence of an acid, typically acetic acid. The direct handling of **chlorine azide** is avoided as it is a notoriously unstable and explosive compound. By generating it in a biphasic system in the presence of the alkene substrate, it reacts immediately, ensuring the safety and efficiency of the procedure.^[1] ^[2]^[3] This method is applicable to a wide range of alkenes, including electron-rich, electron-poor, and styrenyl systems.

Reaction Mechanism

The reaction proceeds through the initial formation of hypochlorous acid (HOCl) from the acidification of sodium hypochlorite. Hypochlorous acid then reacts with sodium azide to generate the key intermediate, **chlorine azide** (ClN_3). The **chlorine azide** then adds to the alkene via one of two primary pathways, depending on the nature of the alkene and the reaction conditions: a polar (ionic) mechanism or a radical mechanism.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Polar Mechanism: In this pathway, the electrophilic chlorine atom of ClN_3 is attacked by the nucleophilic alkene, leading to the formation of a bridged chloronium ion intermediate. Subsequent attack by the azide anion at the more substituted carbon (Markovnikov regioselectivity) or the less substituted carbon (anti-Markovnikov regioselectivity), depending on the electronic and steric factors of the alkene, results in the vicinal azidochloride product.
- Radical Mechanism: This pathway involves the homolytic cleavage of the Cl-N_3 bond to generate a chlorine radical and an azidyl radical. The azidyl radical adds to the alkene to form a stabilized carbon-centered radical, which is then trapped by a chlorine atom source to yield the final product. The regioselectivity in the radical pathway is also influenced by the stability of the resulting carbon radical.



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